Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside
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Overview
Description
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside is a chemical compound with the molecular formula C11H22O6. It is a derivative of glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy groups. This compound is often used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside can be synthesized through the methylation of alpha-D-glucopyranoside. The process involves the use of methyl iodide and silver oxide in a basic solution, typically dimethyl sulfate or N,N-dimethylformamide (DMF) as the solvent . The reaction conditions usually require a controlled temperature and pH to ensure complete methylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale methylation processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The methoxy groups enhance its stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-methyl-alpha-D-glucopyranose: Similar in structure but lacks the methyl group at the anomeric position.
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose: Contains benzyl groups instead of methoxy groups, leading to different reactivity and applications.
Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-mannopyranoside: A mannose derivative with benzyl groups, used in different synthetic applications.
Uniqueness
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
605-81-2 |
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Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2,3,4,5-tetramethoxy-6-(methoxymethyl)oxane |
InChI |
InChI=1S/C11H22O6/c1-12-6-7-8(13-2)9(14-3)10(15-4)11(16-5)17-7/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11+/m1/s1 |
InChI Key |
ZYGZAHUNAGVTEC-NZFPMDFQSA-N |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC)OC)OC |
Canonical SMILES |
COCC1C(C(C(C(O1)OC)OC)OC)OC |
Origin of Product |
United States |
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